5-nitro-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
5-nitro-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a piperidine ring, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Nitro Group: The nitro group is usually introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Attachment of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide.
Coupling Reactions: The final step involves coupling the piperidine derivative with the nitrobenzamide derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: Formation of 5-amino-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-nitro-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural features.
Materials Science: Possible applications in the development of new materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-nitro-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and trifluoromethyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-nitro-2-piperidin-1-ylbenzamide: Lacks the trifluoromethyl group.
2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide: Lacks the nitro group.
5-amino-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide: Reduction product of the nitro compound.
Uniqueness
The combination of the nitro group, piperidine ring, and trifluoromethyl group in 5-nitro-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide makes it unique, potentially offering distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-nitro-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c20-19(21,22)13-5-4-6-14(11-13)23-18(26)16-12-15(25(27)28)7-8-17(16)24-9-2-1-3-10-24/h4-8,11-12H,1-3,9-10H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFULFFCDODWYKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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